Cas no 1227585-49-0 (3-Bromomethyl-6-hydroxy-5-nitropyridine)

3-Bromomethyl-6-hydroxy-5-nitropyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromomethyl-6-hydroxy-5-nitropyridine
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- インチ: 1S/C6H5BrN2O3/c7-2-4-1-5(9(11)12)6(10)8-3-4/h1,3H,2H2,(H,8,10)
- InChIKey: UJZVWFULPFLXAR-UHFFFAOYSA-N
- SMILES: BrCC1=CNC(C(=C1)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 290
- XLogP3: 0.4
- トポロジー分子極性表面積: 74.9
3-Bromomethyl-6-hydroxy-5-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024000261-1g |
3-Bromomethyl-6-hydroxy-5-nitropyridine |
1227585-49-0 | 97% | 1g |
$1646.40 | 2023-09-03 | |
Alichem | A024000261-500mg |
3-Bromomethyl-6-hydroxy-5-nitropyridine |
1227585-49-0 | 97% | 500mg |
$999.60 | 2023-09-03 | |
Alichem | A024000261-250mg |
3-Bromomethyl-6-hydroxy-5-nitropyridine |
1227585-49-0 | 97% | 250mg |
$700.40 | 2023-09-03 |
3-Bromomethyl-6-hydroxy-5-nitropyridine 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
3-Bromomethyl-6-hydroxy-5-nitropyridineに関する追加情報
Introduction to 3-Bromomethyl-6-hydroxy-5-nitropyridine (CAS No. 1227585-49-0)
3-Bromomethyl-6-hydroxy-5-nitropyridine (CAS No. 1227585-49-0) is a versatile compound with significant applications in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its unique functional groups, has garnered attention for its potential in the development of novel pharmaceuticals and chemical intermediates. The presence of a bromomethyl group, a hydroxyl group, and a nitro group on the pyridine ring endows this molecule with a range of reactive sites, making it an attractive candidate for various chemical transformations.
The structure of 3-Bromomethyl-6-hydroxy-5-nitropyridine is particularly noteworthy due to its potential for bioisosteric replacement and its ability to participate in diverse chemical reactions. The bromomethyl group can serve as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo esterification, etherification, or participate in hydrogen bonding interactions. The nitro group, on the other hand, can be reduced to an amino group, providing additional functionality for further derivatization.
In recent years, the study of 3-Bromomethyl-6-hydroxy-5-nitropyridine has been enriched by advancements in computational chemistry and molecular modeling. These tools have enabled researchers to predict the reactivity and stability of this compound under various conditions, facilitating its use in synthetic pathways. For instance, density functional theory (DFT) calculations have provided insights into the electronic structure and reactivity of the bromomethyl and nitro groups, guiding the design of efficient synthetic routes.
The biological activity of 3-Bromomethyl-6-hydroxy-5-nitropyridine has also been a subject of interest. Studies have shown that compounds with similar structural features exhibit potent antiviral, antibacterial, and anticancer properties. For example, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of 3-Bromomethyl-6-hydroxy-5-nitropyridine demonstrated significant inhibitory effects against certain cancer cell lines. The mechanism of action is believed to involve the disruption of key cellular processes such as DNA replication and protein synthesis.
The versatility of 3-Bromomethyl-6-hydroxy-5-nitropyridine extends to its use as a building block in combinatorial chemistry. This approach involves the rapid synthesis of large libraries of compounds by systematically varying functional groups on a common scaffold. The ability to introduce diverse substituents at the bromomethyl and hydroxyl positions allows for the generation of a wide range of derivatives with varying biological activities. This has significant implications for drug discovery and development, as it enables researchers to screen large numbers of compounds efficiently.
In addition to its applications in medicinal chemistry, 3-Bromomethyl-6-hydroxy-5-nitropyridine has found use in materials science. The presence of multiple reactive sites makes it suitable for the synthesis of functional polymers and materials with tailored properties. For instance, incorporating this compound into polymer chains can enhance their thermal stability and mechanical strength, making them suitable for advanced applications such as coatings and adhesives.
The synthesis of 3-Bromomethyl-6-hydroxy-5-nitropyridine typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nitration followed by bromination or vice versa, depending on the desired order of functional group introduction. Recent developments in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.
Safety considerations are paramount when handling 3-Bromomethyl-6-hydroxy-5-nitropyridine. While it is not classified as a hazardous material or controlled substance, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.
In conclusion, 3-Bromomethyl-6-hydroxy-5-nitropyridine (CAS No. 1227585-49-0) is a multifaceted compound with broad applications in medicinal chemistry, organic synthesis, and materials science. Its unique structural features make it an invaluable tool for researchers seeking to develop novel pharmaceuticals and advanced materials. As research continues to advance our understanding of this compound's properties and potential uses, it is likely that new applications will emerge, further solidifying its importance in the scientific community.
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